molecular formula C11H15ClOS B4853481 5-(4-chlorophenoxy)-1-pentanethiol

5-(4-chlorophenoxy)-1-pentanethiol

Cat. No.: B4853481
M. Wt: 230.75 g/mol
InChI Key: LAOLASCZKRMWHW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-1-pentanethiol is a sulfur-containing organic compound characterized by a pentanethiol backbone substituted with a 4-chlorophenoxy group at the fifth carbon. Its structural analogs, however, provide insights into its hypothetical behavior and comparative advantages.

Properties

IUPAC Name

5-(4-chlorophenoxy)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClOS/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOLASCZKRMWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCS)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • 1-Pentanethiol: Lacks the chlorophenoxy group but shares the thiol-terminated pentane chain. In nanoparticle (Au NP) assembly, 1-pentanethiol acts as a modifier, binding to NP surfaces via the thiol group and increasing hydrophobicity to stabilize interfacial films .
  • 5-(4-Chlorophenoxy)-1-Pentanethiol: The addition of the chlorophenoxy group likely enhances aromatic stacking interactions and overall hydrophobicity compared to 1-pentanethiol. This could improve NP film stability in multiphase systems or enable directed self-assembly in polymer matrices.

Chlorophenoxy-Containing Analogues

  • Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid): A herbicide with a nitrobenzoic acid core. Unlike this compound, acifluorfen’s polar nitro and carboxylic acid groups render it water-soluble and bioactive, targeting plant enzyme systems .
  • Triticonazole (5-((4-Chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol): A triazole fungicide. Its chlorophenyl and triazole groups enable antifungal activity via cytochrome P450 inhibition, contrasting with the non-bioactive, surface-active role of this compound .

Role in Interfacial Systems

  • Promoters vs. Modifiers: Tetrabutylammonium nitrate (TBA⁺NO₃⁻): Classified as a promoter, it facilitates Au NP adsorption at oil-water interfaces without chemically modifying the NP surface . 1-Pentanethiol: A modifier that alters NP surface chemistry via covalent thiol bonding . this compound: Likely acts as a modifier due to its thiol group, but the chlorophenoxy substituent may further tune interfacial behavior (e.g., enhanced π-π interactions in aromatic solvents).

Data Table: Key Properties of Comparable Compounds

Compound Functional Groups Primary Use/Role Key Interaction Mechanism
1-Pentanethiol Thiol (-SH) NP surface modifier Covalent Au-S bonding
Acifluorfen Chlorophenoxy, nitrobenzoic acid Herbicide Enzyme inhibition
Triticonazole Chlorophenyl, triazole Fungicide Cytochrome P450 inhibition
This compound Thiol, chlorophenoxy Hypothetical: NP/polymer modifier Au-S bonding + aromatic stacking

Research Implications and Gaps

While 1-pentanethiol’s role in NP assembly is well-documented , the chlorophenoxy derivative’s behavior remains speculative. Its structure suggests synergistic effects:

  • Enhanced Hydrophobicity: The chlorophenoxy group may reduce water solubility compared to 1-pentanethiol, favoring adsorption at nonpolar interfaces.
  • Multi-Domain Interactions: Potential for dual functionality (thiol-mediated binding + chlorophenoxy-driven self-organization) in composite materials.

Further experimental work is needed to validate its surface activity, stability, and applications relative to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenoxy)-1-pentanethiol
Reactant of Route 2
5-(4-chlorophenoxy)-1-pentanethiol

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